molecular formula C6H13ClN2O2 B1430280 (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2096496-11-4

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1430280
CAS No.: 2096496-11-4
M. Wt: 180.63 g/mol
InChI Key: URHXNVAYWJMFNS-JBUOLDKXSA-N
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Description

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable pyrrolidine derivative, followed by the introduction of the aminomethyl group through reductive amination. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of various fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid methyl ester: A derivative used in different synthetic applications.

    (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid ethyl ester: Another ester derivative with distinct chemical properties.

Uniqueness

The hydrochloride form of (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in pharmaceutical formulations.

Properties

IUPAC Name

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1-3,7H2,(H,9,10);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXNVAYWJMFNS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid hydrochloride

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